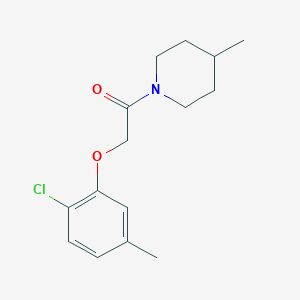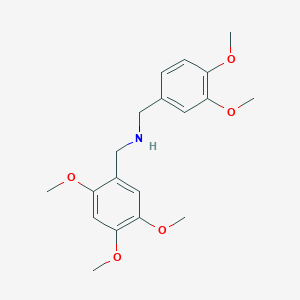![molecular formula C23H23N3O2 B4658142 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4658142.png)
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide
Descripción general
Descripción
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Amidation: The formation of the amide bond between the acetylated intermediate and the pyridin-3-ylmethylamine.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include:
Catalysis: Using catalysts to speed up the reaction.
Solvent Selection: Choosing solvents that enhance the reaction rate and product solubility.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzamides: Other benzamide derivatives with similar structures.
Pyridine Derivatives: Compounds containing the pyridine ring.
Uniqueness
What sets 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-9-10-18(12-17(16)2)13-22(27)26-21-8-4-3-7-20(21)23(28)25-15-19-6-5-11-24-14-19/h3-12,14H,13,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXXRHCDRJJUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-({4-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4658059.png)
![7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)
![1-(2,4-difluorophenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4658068.png)
![N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4658083.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4658089.png)

![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4658109.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)
![N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B4658125.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)
![N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)



